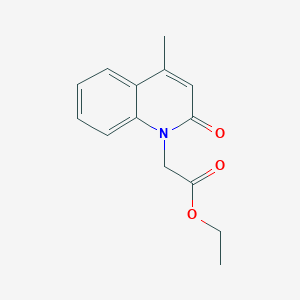

ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate

CAS No.: 103368-18-9

Cat. No.: VC6580522

Molecular Formula: C14H15NO3

Molecular Weight: 245.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103368-18-9 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.278 |

| IUPAC Name | ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate |

| Standard InChI | InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3 |

| Standard InChI Key | GKGCZAUBJQSKOF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C |

Introduction

Synthesis and Chemical Reactivity

Synthetic Pathways for Quinolinone Esters

The synthesis of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate can be inferred from methodologies applied to analogous quinolinone esters. A common approach involves esterification of carboxylic acid precursors under acidic or coupling conditions. For example, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides are synthesized via DCC (dicyclohexylcarbodiimide)-mediated coupling of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with primary or secondary amines . Similarly, ethyl esters of 4-hydroxyquinolinone derivatives are prepared by reacting carboxylic acids with ethanol under reflux .

Adapting these methods, the target compound may be synthesized through:

-

Esterification of 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄).

-

Coupling reactions using activating agents like N-hydroxysuccinimide (NHS) and DCC, as demonstrated for N-alkylpropanamide derivatives .

Key Reaction Parameters

-

Temperature: Reflux conditions (78–104°C) are typically employed for esterification and cyclization steps .

-

Solvents: Ethanol, acetonitrile, and ethyl acetate are commonly used due to their polarity and boiling points .

-

Monitoring: Thin-layer chromatography (TLC) ensures reaction completion, particularly for intermediate hydrazides and oxadiazoles .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate are unavailable, analogous compounds provide insights. For instance, 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide (4) exhibits distinct proton environments:

-

¹H NMR (400 MHz, DMSO): δ 2.62 (t, J = 6.0 Hz, 2H, CH₂CO), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), and aromatic protons at δ 7.13–7.52 .

-

¹³C NMR: Carbonyl resonances at δ 166.2 (C=O) and δ 172.4 (CO), with aromatic carbons between δ 118.0–137.1 .

The target compound’s ester group would likely show a characteristic triplet for the ethyl CH₂CH₃ group (δ ~1.2–1.4 ppm, 3H; δ ~4.1–4.3 ppm, 2H) alongside quinolinone aromatic signals.

Mass Spectrometry (MS)

MALDI-TOF MS of related compounds reveals [M + Na]⁺ peaks, such as m/z 254.12 for 4 . The molecular ion for ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate (C₁₄H₁₅NO₃) would theoretically appear at m/z 262.18 ([M + H]⁺).

X-ray Crystallography

Although no crystal structure exists for the exact compound, ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate crystallizes in a monoclinic system (space group C2/c) with a dihedral angle of 86.7° between the quinolinone core and ester group . Intermolecular O–H⋯O and C–H⋯O hydrogen bonds stabilize the lattice, forming helical chains along the b-axis . Substituting the 4-hydroxy group with a methyl moiety may alter packing interactions but preserve the planar quinolinone framework.

Table 1: Comparative Crystallographic Data for Quinolinone Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume